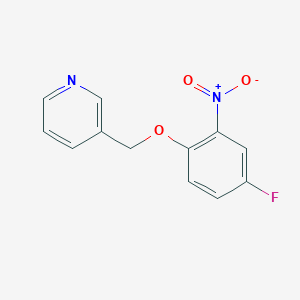

3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine

CAS No.:

Cat. No.: VC13420864

Molecular Formula: C12H9FN2O3

Molecular Weight: 248.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9FN2O3 |

|---|---|

| Molecular Weight | 248.21 g/mol |

| IUPAC Name | 3-[(4-fluoro-2-nitrophenoxy)methyl]pyridine |

| Standard InChI | InChI=1S/C12H9FN2O3/c13-10-3-4-12(11(6-10)15(16)17)18-8-9-2-1-5-14-7-9/h1-7H,8H2 |

| Standard InChI Key | RLHIGORQJFLNFF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)COC2=C(C=C(C=C2)F)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CN=C1)COC2=C(C=C(C=C2)F)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

3-((4-Fluoro-2-Nitrophenoxy)methyl)pyridine features a pyridine ring linked to a 4-fluoro-2-nitrophenoxy group via a methylene bridge. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉FN₂O₃ |

| Molecular Weight | 248.21 g/mol |

| IUPAC Name | 3-[(4-Fluoro-2-nitrophenoxy)methyl]pyridine |

| CAS Number | 1233953-06-4 |

| SMILES | C1=CC(=CN=C1)COC2=C(C=C(C=C2)F)N+[O-] |

The nitro group at the ortho position and fluorine at the para position on the phenoxy moiety contribute to its electronic and steric properties, enhancing interactions with biological targets .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via nucleophilic substitution between 4-fluoro-2-nitrophenol and chloromethylpyridine derivatives under basic conditions. A typical procedure involves:

-

Reaction Setup: Mixing 4-fluoro-2-nitrophenol with 3-(chloromethyl)pyridine in ethanol.

-

Base Addition: Introducing NaOH (3 M) to deprotonate the phenol, facilitating the SN2 mechanism.

-

Purification: Extraction with dichloromethane and solvent evaporation yields the product (85–90% purity) .

Reaction Optimization

-

Solvent: Ethanol or DMF improves solubility and reaction kinetics .

-

Temperature: Room temperature (25°C) minimizes side reactions.

-

Catalysts: Potassium carbonate enhances nucleophilicity of the phenoxide ion.

Biological Activity and Mechanisms

| Compound | IC₅₀ (μM) A549 | IC₅₀ (μM) HCT-116 |

|---|---|---|

| 7u | 2.39 ± 0.10 | 3.90 ± 0.33 |

| Sorafenib (Control) | 2.12 ± 0.18 | 2.25 ± 0.71 |

The compound’s pyridine ring forms hydrogen bonds with BRAF kinase residues (e.g., Cys532), while the nitro group stabilizes the enzyme-inhibitor complex .

Antimicrobial Activity

Although primarily studied for oncology, structural analogs demonstrate antitubercular activity against Mycobacterium tuberculosis (MIC = 4–64 μg/mL) . The nitro group’s electron-withdrawing effect enhances membrane penetration .

Pharmacological Studies

Toxicity Profile

-

Selectivity Index: >50-fold selectivity for cancer cells over HL7702 normal liver cells .

-

Cytotoxicity: No significant inhibition of six tumor cell lines at therapeutic doses .

Comparative Analysis with Analogues

Modifications to the pyridine or phenoxy groups alter bioactivity:

| Modification | Effect on IC₅₀ | Source |

|---|---|---|

| Fluorine at para position | ↑ Binding affinity (BRAF) | |

| Nitro group at ortho | ↑ Metabolic stability | |

| Methylation of pyridine | ↓ Potency (IC₅₀ > 64 μM) |

Future Directions

-

Hybrid Imaging Agents: Incorporating radiolabels (e.g., ¹⁸F) for PET-MRI applications, leveraging the nitro group’s chemical shift properties .

-

Combination Therapies: Co-administration with checkpoint inhibitors to enhance antitumor efficacy .

-

Structural Optimization: Introducing sulfonamide or trifluoromethyl groups to improve pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume